molecular formula C21H16O5 B387623 Phenyl 2-[(3-methoxybenzoyl)oxy]benzoate

Phenyl 2-[(3-methoxybenzoyl)oxy]benzoate

Cat. No.: B387623
M. Wt: 348.3g/mol
InChI Key: MZXLSEBFYXRLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-[(3-methoxybenzoyl)oxy]benzoate is a synthetic benzoate ester characterized by a phenyl group esterified to a salicylate backbone, which is further substituted with a 3-methoxybenzoyloxy moiety at the 2-position. While its exact applications remain understudied, its structural analogs are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrolytic stability and tunable reactivity .

Properties

Molecular Formula

C21H16O5

Molecular Weight

348.3g/mol

IUPAC Name

phenyl 2-(3-methoxybenzoyl)oxybenzoate

InChI

InChI=1S/C21H16O5/c1-24-17-11-7-8-15(14-17)20(22)26-19-13-6-5-12-18(19)21(23)25-16-9-3-2-4-10-16/h2-14H,1H3

InChI Key

MZXLSEBFYXRLLN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Compound Name Key Substituents CAS # Notable Properties
Phenyl benzoate Phenyl ester 93-99-2 High hydrolytic stability
Methyl benzoate Methyl ester 93-58-3 Volatile, used as solvent
Phenyl 2-[(3-methoxybenzoyl)oxy]benzoate Phenyl ester + 3-methoxybenzoyloxy at C2 N/A Enhanced steric hindrance; dual ester
Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate Methyl ester + allyloxy-p-tolyl at C2 N/A Allyl group enables polymer crosslinking

Key Observations :

  • Hydrolytic Stability : Phenyl benzoate (93-99-2) exhibits greater resistance to hydrolysis compared to aliphatic esters like methyl benzoate due to aromatic stabilization . This compound, with its bulky 3-methoxybenzoyloxy group, likely demonstrates even slower hydrolysis kinetics due to steric protection of the ester bonds.
  • Synthetic Complexity : Unlike simpler benzoates (e.g., methyl or phenyl benzoate), the synthesis of this compound requires multi-step functionalization. A parallel is seen in Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate, which involves allyl ether formation (89% yield) under controlled conditions .

Reactivity and Functional Group Interactions

  • Electrophilic Susceptibility: The electron-rich 3-methoxy group in this compound may increase susceptibility to electrophilic aromatic substitution, contrasting with unsubstituted phenyl benzoate. Similar reactivity is observed in Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate, where the imidazole group facilitates nucleophilic catalysis during hydrolysis .
  • Enzymatic Hydrolysis : While methyl and phenyl benzoates are typically resistant to enzymatic cleavage, compounds with ortho-substituted groups (e.g., 2-hydroxy-3-(methoxycarbonyl)benzoic acid) undergo hydrolysis via intramolecular catalysis, as proposed in Scheme 7 of . The dual ester groups in this compound may enable similar mechanistic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.